molecular formula C56H84O49 B2629365 Carboxymethyl-beta-cyclodextrin CAS No. 218269-34-2

Carboxymethyl-beta-cyclodextrin

Cat. No. B2629365
CAS RN: 218269-34-2
M. Wt: 1541.239
InChI Key: CUJVBAPGYBSBHJ-YWBSARSQSA-N
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Description

Carboxymethyl-beta-cyclodextrin is a negatively charged derivative of β-cyclodextrin . It’s generally used in the chiral analysis of neutral and basic analytes due to its ability to exhibit counter-current mobility . It’s also used in the development of drug delivery vehicles such as nanocarriers and as a nucleic acid transfection agent .


Synthesis Analysis

This compound can be synthesized through a grafting reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The introduction of carboxymethyl groups greatly enhances the adsorption ability of the β-CD polymer .


Molecular Structure Analysis

This compound is a cyclic oligosaccharide composed of D-glucose units connected via α (1→4) glycosidic bonds . The structural properties of its polymer form, β-CDP-COOH, were characterized as an irregular cross-linked polymer with negative surface charge .


Chemical Reactions Analysis

The hydroxyl groups in this compound form sites of hydrogen bonding and electrostatic interaction with pollutants . They are also the sites of modification to bring about different derivatisation and polymerization reactions in order to impart desirable properties for efficient adsorption material .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 245 °C (dec.) and is soluble in water (50 mg/mL, clear to slightly hazy, colorless) .

Scientific Research Applications

1. Stabilization and Enhancement of Solubility and Bioavailability

Carboxymethyl-beta-cyclodextrin (CM-beta-CyD) has shown a significant influence on the aqueous solubility, chemical stability, and oral bioavailability of certain compounds. For instance, it has been noted for its stabilizing effect against acidic degradation and enhancing oral bioavailability of famotidine, attributed to its dramatic effect on aqueous solubility and chemical stability of the drug (Mady et al., 2010).

2. Enantioseparation in Capillary Electrophoresis

CM-beta-CyD has been used as a chiral ionic liquid in capillary electrophoresis for enantioseparation, showing improved separation capabilities for various drugs. This use demonstrates its potential in chiral drug analysis and purification (Zhu et al., 2019).

3. Development of pH-Sensitive Hydrogels

The creation of CM-beta-CyD hydrogels for pH-sensitive drug release has been explored. The ionization of the carboxyl group at different pH levels leads to varying swelling ratios, making these hydrogels suitable for targeted drug delivery (Yang & Kim, 2010).

4. Cyclodextrin Derivatives in Biomedical Research

CM-beta-CyD, as a cyclodextrin derivative, has been studied for its reduced cytotoxicity compared to native cyclodextrins. Its role in biomedical applications, particularly in modulating cholesterol homeostasis, is of significant interest (Szente et al., 2018).

5. CO2 Adsorption for Environmental Applications

CM-beta-CyD derivatives have been synthesized for CO2 capture, demonstrating increased adsorption capacity and high selectivity for CO2 over N2. This use highlights its potential in environmental applications, particularly in greenhouse gas mitigation (Guo et al., 2017).

6. Oral Protein Drug Delivery

A β-cyclodextrin derivative, carboxymethy-hydroxypropyl-β-cyclodextrin (CM-HP-β-CD), has been synthesized for oral insulin delivery. It demonstrated strong insulin-binding ability and promising transport properties, suggesting its potential as a protein carrier for oral drug delivery (Zhang et al., 2013).

7. Biocompatibility in Pulmonary Drug Delivery

The biocompatibility of theophylline/carboxymethyl chitosan/beta-cyclodextrin microspheres for pulmonary delivery has been evaluated, showing potential as a carrier for pulmonary drug delivery due to its good biocompatibility (Zhang et al., 2014).

Mechanism of Action

Target of Action

Carboxymethyl-beta-cyclodextrin primarily targets organic compounds contaminating the environment, such as dyes in a water system . It has been extensively studied as an adsorbent for the purpose of water purification . The compound’s primary targets are the contaminants that can form inclusion complexes with cyclodextrins .

Mode of Action

This compound interacts with its targets through a process known as adsorption . The structural properties of this compound, characterized as an irregular cross-linked polymer with negative surface charge, and the introduction of carboxymethyl groups greatly enhance its adsorption ability . Both cyclodextrin (CD) cavities and carboxymethyl groups serve as effective adsorption sites .

Biochemical Pathways

The affected pathway in the case of this compound is the adsorption process. The compound’s interaction with its targets leads to their removal from the environment. The adsorption behavior of this compound can be effectively fitted with the pseudo-second-order kinetic model and Langmuir isotherm .

Pharmacokinetics

Its effectiveness as an adsorbent is more related to its structural properties and the environmental conditions in which it is used .

Result of Action

The result of this compound’s action is the removal of contaminants from the environment. For instance, it has been shown to achieve a maximum removal efficiency of 96% within 1 minute when used to remove basic fuchsin, a dye, from water .

Action Environment

The action of this compound is influenced by environmental factors. Its effectiveness as an adsorbent is enhanced in water systems where organic contaminants are present . Moreover, the compound’s adsorption capacity can be influenced by the presence of other substances in the environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid breathing dust, and not ingest Carboxymethyl-beta-cyclodextrin . If swallowed, immediate medical assistance should be sought .

Future Directions

Carboxymethyl-beta-cyclodextrin and its derivatives have been extensively studied as adsorbents for the purpose of water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification . This indicates that this compound is a potential highly efficient adsorbent for the removal of cationic dye contaminants .

Biochemical Analysis

Biochemical Properties

Carboxymethyl-beta-cyclodextrin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Both cyclodextrin cavities and carboxymethyl groups serve as effective adsorption sites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form inclusion complexes through host-guest interactions . This property allows it to bind with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid adsorption performance. For example, the maximum removal efficiency of a this compound polymer could be achieved within 1 minute

properties

IUPAC Name

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVBAPGYBSBHJ-YWBSARSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O49
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: CM-β-CD interacts with guest molecules primarily through host-guest interactions. It possesses a hydrophobic cavity that can encapsulate a variety of molecules, particularly those with hydrophobic moieties. This inclusion complexation can lead to enhanced solubility, stability, and bioavailability of the guest molecule [, , ]. Additionally, the negatively charged carboxyl groups on the CM-β-CD molecule can interact with positively charged molecules through electrostatic interactions [, ].

ANone: CM-β-CD complexation can lead to:

  • Increased solubility and bioavailability of poorly soluble drugs: [, , ]
  • Enhanced stability of drugs and other molecules: [, , ]
  • Controlled release of drugs: []
  • Reduced toxicity of certain substances: []
  • Improved enantiomeric separation in analytical techniques like capillary electrophoresis: [, , , , , ]
  • Modification of photocatalytic properties of nanoparticles: [, , , ]

ANone: Common spectroscopic techniques used for CM-β-CD characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information on the structure and dynamics of CM-β-CD, as well as its interactions with guest molecules. [, ]
  • Fourier Transform Infrared (FTIR) spectroscopy: FTIR helps identify functional groups present in CM-β-CD and provides insights into the interactions between CM-β-CD and guest molecules. [, ]

A: The performance of CM-β-CD can be influenced by pH. The degree of ionization of the carboxyl groups changes with pH, impacting its solubility and complexation ability. For instance, at lower pH values, the carboxyl groups are protonated, potentially leading to decreased solubility and complexation efficiency for certain guest molecules. [, , ]

ANone: While CM-β-CD is generally considered compatible with a wide range of materials, specific incompatibilities may exist depending on the application. It's crucial to conduct compatibility tests for the intended use.

A: While CM-β-CD itself might not be directly involved in catalytic reactions, its complexation abilities can influence reaction rates and selectivity. By encapsulating reactants within its cavity, CM-β-CD can create a microenvironment that promotes certain reaction pathways or stabilizes reaction intermediates. []

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations are valuable tools for studying CM-β-CD. They can predict binding affinities with various guest molecules, elucidate inclusion complexation mechanisms, and guide the design of novel CM-β-CD derivatives with tailored properties. []

A: Modifications to the CM-β-CD structure, such as varying the degree and position of carboxymethyl substitution, can significantly impact its properties. These changes can alter its solubility, complexation ability, and interaction strength with different guest molecules. For example, increasing the degree of carboxymethyl substitution can enhance its solubility in water and its ability to complex with metal ions. [, ]

ANone: Various formulation strategies can be employed:

  • Lyophilization: This technique can enhance the stability of CM-β-CD complexes. []
  • Nanoparticle formation: Incorporating CM-β-CD complexes into nanoparticles can improve drug solubility and bioavailability. [, ]

ANone: While CM-β-CD is generally considered safe for many applications, it's crucial to consult relevant Safety Data Sheets (SDS) and comply with local regulations regarding handling, storage, and disposal.

ANone: CM-β-CD can significantly alter drug pharmacokinetics by:

  • Increasing drug solubility and dissolution rate, leading to faster absorption: []
  • Enhancing drug stability in biological fluids, potentially increasing circulation time: []
  • Modifying drug distribution by influencing its interaction with biological membranes and proteins: []

ANone: Yes, studies have explored CM-β-CD's potential in enhancing drug delivery and efficacy using various models:

  • Cell-based assays: These studies evaluate the impact of CM-β-CD complexation on drug uptake and efficacy in specific cell lines. []
  • Animal models: Animal studies assess the in vivo behavior of CM-β-CD formulations, including drug distribution, efficacy, and toxicity. [, ]

ANone: The provided research papers primarily focus on the physicochemical properties and applications of CM-β-CD in drug delivery, separation science, and material science. They do not provide detailed information on resistance mechanisms, toxicology, environmental impact, or the use of CM-β-CD as a diagnostic tool. Further research is needed to fully understand these aspects.

ANone: Various analytical techniques are employed, including:

  • Capillary electrophoresis (CE): This technique is widely used for separating and analyzing CM-β-CD complexes, particularly in chiral separations. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating, identifying, and quantifying CM-β-CD and its complexes. [, , ]
  • Fluorescence Spectroscopy: This method is particularly useful for studying the interactions between CM-β-CD and fluorescent guest molecules. [, , , ]

A: CM-β-CD enhances drug solubility by forming inclusion complexes, where the drug molecule is entrapped within the hydrophobic cavity of the cyclodextrin. This process shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution rate. [, , , ]

A: Yes, the solubility of CM-β-CD can vary depending on factors like pH, temperature, and the presence of other solvents or salts. Generally, it exhibits good water solubility, which can be further modified by adjusting the degree of carboxymethyl substitution. [, ]

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